methyl {3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
Overview
Description
Methyl {3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate is a useful research compound. Its molecular formula is C19H17NO6 and its molecular weight is 355.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.10558726 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modifications
Formylation of Indole Acetates : Methyl indole-3-acetate is used in chemical reactions to yield complex compounds like methyl (Z) - 2[2 - (3 - methyl)indolyl] - 3 - hydroxyacrylate. These reactions are significant in the synthesis of various organic compounds (Jones, Taylor, & Bowyer, 1974).
Synthesis of Plant Metabolites : Methyl indole-3-acetate is utilized in the synthesis of 7-hydroxyoxindole-3-acetate, an antioxidant and endogenous metabolite found in corn. This synthesis route involves simultaneous borylations and is notable for its efficiency (Homer & Sperry, 2014).
Palladium-Catalysed α-Oxidation : 2-(2-methylphenyl)-2-oxoethyl acetates, chemically similar to the target compound, are prepared via α-oxidation using palladium catalysts. This process is crucial for the preparation of various aromatic ketones (Chen, Ren, Zhang, & Zhang, 2016).
Structural Analysis of Related Compounds : X-ray diffraction has been employed to determine the crystal structure of compounds structurally related to the target compound. This analysis aids in understanding the molecular geometry and potential applications in material science (Makaev et al., 2006).
Organic Chemistry and Drug Intermediates
Preparation of Drug Intermediates : Methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate, an analogue of the target compound, can be prepared via Grignard reaction. Such compounds are used as intermediates in drug synthesis and enhance students' interest in scientific research and experimental skills (Min, 2015).
Synthesis of Isochroman Derivatives : Isochroman derivatives related to the target compound display unique crystallization properties, which are of interest in the field of crystallography and molecular design (Palusiak et al., 2004).
Degradation of Indoles in Environmental Studies : Studies on the degradation of substituted indoles, like the target compound, by methanogenic consortia are crucial for understanding environmental processes and wastewater treatment (Gu & Berry, 1991).
Properties
IUPAC Name |
methyl 2-[3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-2-oxoindol-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-26-17(23)11-20-14-8-4-3-7-13(14)19(25,18(20)24)10-16(22)12-6-2-5-9-15(12)21/h2-9,21,25H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPRNDZHNKDNRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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